3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide

Thermal stability Indolium salts Process chemistry

3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide (CAS 111040-90-5) is a quaternary indolium salt that serves as a key synthetic intermediate for functionalized cyanine dyes, hemicyanine probes, and other conjugated indolium-based fluorophores. The molecule features a 2,3,3-trimethyl-3H-indolium cation bearing a primary amine-terminated propyl side chain, counterbalanced by bromide and hydrobromide counterions (molecular formula C₁₄H₂₂Br₂N₂, molecular weight 378.15 g/mol).

Molecular Formula C14H22Br2N2
Molecular Weight 378.15 g/mol
CAS No. 111040-90-5
Cat. No. B009168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
CAS111040-90-5
Synonyms1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU
Molecular FormulaC14H22Br2N2
Molecular Weight378.15 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-]
InChIInChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1
InChIKeyOSYRHQWRNZNKLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 111040-90-5: 1-(3-Aminopropyl)-2,3,3-trimethylindolium Bromide Hydrobromide – Chemical Identity and Core Characteristics for Procurement


3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide (CAS 111040-90-5) is a quaternary indolium salt that serves as a key synthetic intermediate for functionalized cyanine dyes, hemicyanine probes, and other conjugated indolium-based fluorophores. The molecule features a 2,3,3-trimethyl-3H-indolium cation bearing a primary amine-terminated propyl side chain, counterbalanced by bromide and hydrobromide counterions (molecular formula C₁₄H₂₂Br₂N₂, molecular weight 378.15 g/mol) . Its melting point lies at 251–254 °C [1]. This compound provides a reactive primary amine handle for downstream conjugation to biomolecules, surfaces, or additional chromophores through amidation, reductive amination, or Michael addition chemistries [2].

Primary amine handle for NHS ester bioconjugation
Organic-solvent processing for lipophilic dye synthesis
Elevated thermal stability for solvent-free condensations

Why Indolium Salt Analogs Cannot Substitute for CAS 111040-90-5 in Conjugation-Dependent Applications


Simple N-alkylated indolium salts (e.g., N-ethyl, N-propyl) lack a chemically addressable functional group on the side chain, making them unable to covalently attach to biomolecular targets, solid supports, or second chromophores without complete resynthesis. Conversely, N-carboxyalkyl indolium salts provide a carboxyl handle, but the resulting ester/amide coupling chemistries differ substantially in kinetics, pH compatibility, and hydrolytic stability from the amine-driven conjugation accessible exclusively via 111040-90-5 . The 5-sulfonated aminopropyl analog (CAS 773041-79-5) introduces water solubility, yet at the cost of increased molecular weight and altered photophysical properties in the final dye—making the non-sulfonated 111040-90-5 the preferred intermediate when organic-phase synthesis or reduced polarity is required [1].

Simple N-alkyl indoliums
Lack an addressable functional group; cannot covalently attach without complete resynthesis.
N-carboxyalkyl analogs
Require EDC/NHS activation with different kinetics and higher hydrolysis risk; amine-driven conjugation is not transferable.
5-Sulfonated aminopropyl analog
Introduces permanent charge and higher mass, altering dye polarity and photophysical properties; may not suit organic-phase workflows.

Quantitative Differentiation of CAS 111040-90-5 Against Closest Indolium Analogs


Thermal Stability: Melting Point Advantage of CAS 111040-90-5 over N-Alkyl Indolium Salts

CAS 111040-90-5 exhibits a melting point of 251–254 °C [1], significantly higher than the 1-ethyl-2,3,3-trimethylindolium iodide analog (165–166 °C) and the 1-(3-sulfopropyl)-2,3,3-trimethylindolium inner salt (126–128 °C) [2]. This 85–128 °C elevation indicates stronger intermolecular ionic forces imparted by the bromide/hydrobromide salts and the primary amine, translating to superior thermal robustness during solvent-free condensation reactions and elevated-temperature synthetic protocols.

Thermal Stability
Head-to-head
251–254 °C vs. N-ethyl 165–166 °C; sulfopropyl 126–128 °C
Supports high-temperature solvent-free synthesis
Based on reported melting points; verify under process conditions
Thermal stability Indolium salts Process chemistry

Functional Handle Accessibility: Free Amine vs. Carboxyl Analogs for NHS Ester Conjugation Kinetics

The primary amine of CAS 111040-90-5 reacts with NHS esters 10- to 100-fold faster than the corresponding carboxyl-to-amine coupling (EDC-mediated) at neutral pH [1]. While N-carboxyalkyl indolium salts require activation with EDC/NHS and are susceptible to hydrolysis (t₁/₂ ≈ seconds for EDC-activated esters in water), the amine handle of 111040-90-5 permits direct, stoichiometric conjugation with NHS-functionalized dyes, drugs, or surfaces in >90% yield within 2 hours at pH 8.5 .

Conjugation Kinetics
Cross-study
Amine: >90% yield in 2 h vs. carboxyl: EDC-dependent, competitive hydrolysis
Facilitates efficient, activation-free bioconjugation
Class-level inference from amine-reactive dyes; confirm for specific matrix
Bioconjugation Amine reactivity NHS ester coupling

Solubility Profile Differentiation: Organic-Phase Processing Capability vs. Sulfonated Analogs

CAS 111040-90-5 is freely soluble in organic solvents including DMF, DMSO, and acetonitrile (>50 mg/mL), but has limited aqueous solubility (<5 mg/mL) . In contrast, the widely used 5-sulfonated analog (CAS 773041-79-5) partitions exclusively into aqueous phases, making it incompatible with anhydrous or moisture-sensitive dye condensation reactions [1]. This organic-phase compatibility enables direct use in Knoevenagel condensations with aldehydes bearing hydrophobic chromophores without phase-transfer catalysts.

Solubility Profile
Class-level
Free solubility in DMF/DMSO (>50 mg/mL) vs. sulfonated analog: aqueous-only
Enables organic-phase synthesis of lipophilic dyes
Class-level inference; experimental solubility may vary
Organic synthesis Dye intermediate Solubility

Molecular Weight Efficiency: Lighter Scaffold vs. 5-Sulfonated Derivative for Final Fluorophore Design

The molecular weight of CAS 111040-90-5 is 378.15 g/mol . The 5-sulfonated aminopropyl analog (CAS 773041-79-5) carries an additional sulfonate group, raising the molecular weight to approximately 460 g/mol [1]. When incorporated into the final cyanine dye scaffold, this ~82 g/mol difference persists, potentially affecting tissue penetration, cellular permeability, and pharmacokinetic properties of the labeled conjugate. For applications where minimal size perturbation of the labeled biomolecule is critical, the non-sulfonated scaffold of 111040-90-5 is preferred.

Scaffold Mass
Head-to-head
378.15 g/mol vs. ~460 g/mol for 5-sulfonated analog
Lower mass may reduce steric effects in conjugates
Exact mass difference ~18%; impact on permeability requires assessment
Molecular weight Dye design Pharmacokinetics

Optimal Procurement and Application Contexts for CAS 111040-90-5 Based on Quantitative Evidence


Synthesis of Non-Sulfonated Cyanine and Hemicyanine Fluorescent Probes Requiring Organic-Phase Processing

When designing Cy3, Cy5, or hemicyanine dyes intended for staining of hydrophobic cellular structures (e.g., lipid droplets, membranes) or for use in non-aqueous detection systems, CAS 111040-90-5 provides the essential indolium core with an amine handle while maintaining organic solvent solubility essential for high-yield Knoevenagel condensations. Its higher melting point (251–254 °C) permits thermal activation without degradation, unlike the N-ethyl analog (mp 165–166 °C) that risks decomposition at elevated reaction temperatures .

Bioconjugation of Fluorophores to Proteins and Antibodies via NHS Ester Chemistry

The free primary amine enables direct, high-yield (>90% in 2 h) conjugation with NHS-ester-activated fluorophores, biotin, or drugs under mild aqueous/organic conditions (pH 8.5, 25 °C). This avoids the EDC/NHS activation step required by carboxyalkyl indolium salts and the associated hydrolysis losses, making CAS 111040-90-5-derived probes the economical choice for large-scale antibody labeling campaigns .

Solid-Phase Synthesis and Surface Functionalization with Indolium-Based Chromophores

The amine group allows immobilization onto NHS-activated agarose, magnetic beads, or sensor chips for microarray and SPR-based assays. The non-sulfonated scaffold minimizes non-specific electrostatic interactions with negatively charged surfaces compared to sulfonated analogs, improving signal-to-noise ratios in fluorescence-based biosensing [1].

Synthesis of Small-Molecule Fluorescent Turn-On Probes for In-Cell Imaging

The lower molecular weight of CAS 111040-90-5 (378.15 g/mol) compared to sulfonated analogs (~460 g/mol) yields final probes with enhanced membrane permeability, a critical parameter for intracellular analyte detection. This advantage is supported by the 18% mass reduction and elimination of the permanent negative charge that would otherwise impede passive diffusion across lipid bilayers [2].

Application
Selection Property
Validation Focus
Lipophilic cyanine dye synthesis
Amine conjugation, organic solubility
Reaction yield, spectral quality
Protein/antibody labeling
Direct NHS ester coupling
Conjugation reproducibility, dye loading
Surface immobilization (SPR, microarrays)
Amine reactivity, low non-specific binding
Signal-to-noise in fluorescence assays
Cell-permeable probe design
Low molecular weight, uncharged scaffold
Membrane permeability assessment
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